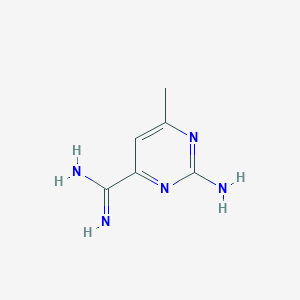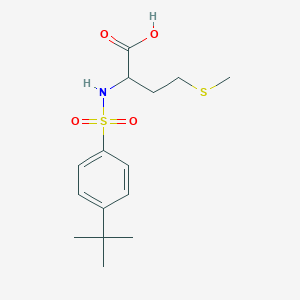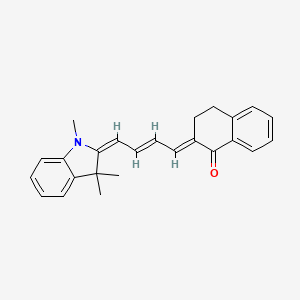![molecular formula C12H14N4O2S B1387961 N-[2-(5-amino-1,3,4-thiadiazol-2-yl)éthyl]-3-méthoxybenzamide CAS No. 1199215-82-1](/img/structure/B1387961.png)
N-[2-(5-amino-1,3,4-thiadiazol-2-yl)éthyl]-3-méthoxybenzamide
Vue d'ensemble
Description
N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-methoxybenzamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring structure
Applications De Recherche Scientifique
Medicinal Chemistry: This compound has shown promise as an anticancer agent due to its ability to interact with biological targets and exhibit cytotoxic properties against cancer cells.
Biology: It has been investigated for its antimicrobial and antifungal activities, making it a potential candidate for developing new antibiotics and antifungal agents.
Industry: The compound's unique chemical properties make it useful in the synthesis of other pharmaceuticals and fine chemicals.
Mécanisme D'action
Target of Action
Similar compounds have been reported to targeturease enzymes and signal transducer and activator of transcription 3 (STAT3) , which are involved in various biological processes.
Mode of Action
For instance, in the case of urease enzymes, the compound could potentially inhibit the enzyme’s activity .
Biochemical Pathways
Given the potential targets, it can be inferred that the compound may affect theurea cycle and the IL-6/JAK/STAT3 pathway , which are involved in nitrogen metabolism and cellular signaling respectively.
Result of Action
Similar compounds have shownanticancer activity and urease inhibitory activity , suggesting potential therapeutic applications.
Analyse Biochimique
Biochemical Properties
N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-methoxybenzamide plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide . The interaction between N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-methoxybenzamide and urease involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition is crucial for preventing the survival of certain bacteria, such as Helicobacter pylori, which rely on urease for colonization in the human stomach .
Cellular Effects
N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-methoxybenzamide has been observed to affect various types of cells and cellular processes. In bacterial cells, the compound’s inhibition of urease disrupts the bacteria’s ability to neutralize stomach acid, leading to their eventual death . In mammalian cells, the compound may influence cell signaling pathways, gene expression, and cellular metabolism by interacting with specific proteins and enzymes. These interactions can result in altered cellular functions, such as changes in metabolic activity and gene transcription.
Molecular Mechanism
The molecular mechanism of action of N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-methoxybenzamide involves its binding interactions with biomolecules. The compound binds to the active site of urease, forming a stable complex that prevents the enzyme from catalyzing the hydrolysis of urea . This binding interaction is facilitated by hydrogen bonds and hydrophobic interactions between the compound and the enzyme’s active site residues. Additionally, the compound may inhibit other enzymes or proteins involved in cellular processes, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-methoxybenzamide have been studied over time to assess its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that the compound can maintain its inhibitory effects on urease and other enzymes, leading to sustained changes in cellular function and metabolism.
Dosage Effects in Animal Models
The effects of N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-methoxybenzamide vary with different dosages in animal models. At low doses, the compound effectively inhibits urease activity without causing significant toxicity . At higher doses, the compound may exhibit toxic effects, such as liver and kidney damage, due to its interaction with other enzymes and proteins in the body. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-methoxybenzamide is involved in various metabolic pathways, particularly those related to nitrogen metabolism. The compound interacts with enzymes such as urease, which plays a key role in the conversion of urea to ammonia . By inhibiting urease, the compound can alter the metabolic flux of nitrogen-containing compounds, leading to changes in metabolite levels and overall metabolic activity.
Transport and Distribution
The transport and distribution of N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-methoxybenzamide within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization within cells can influence its activity and interactions with target biomolecules, affecting its overall efficacy and function.
Subcellular Localization
The subcellular localization of N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-methoxybenzamide is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes such as urease . Additionally, the compound may be directed to specific organelles or compartments through targeting signals or post-translational modifications, enhancing its ability to modulate cellular processes and functions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-methoxybenzamide typically involves the following steps:
Formation of 5-amino-1,3,4-thiadiazole: This can be achieved by reacting thiosemicarbazide with formic acid or acetic acid under reflux conditions.
Alkylation: The amino group of 5-amino-1,3,4-thiadiazole is then alkylated with 2-chloroethanol to form 2-(5-amino-1,3,4-thiadiazol-2-yl)ethanol.
Coupling Reaction: The resulting alcohol is then coupled with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and green chemistry principles can also be employed to make the process more efficient and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions: N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to reduce the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) are often used.
Substitution: Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction Products: Reduction can yield amines or amides.
Substitution Products: Substitution reactions can produce various substituted benzamides.
Comparaison Avec Des Composés Similaires
2-(5-amino-1,3,4-thiadiazol-2-yl)thio-N-arylacetamide
Other thiadiazole-based heterocycles
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
IUPAC Name |
N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S/c1-18-9-4-2-3-8(7-9)11(17)14-6-5-10-15-16-12(13)19-10/h2-4,7H,5-6H2,1H3,(H2,13,16)(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIQBQQANNFMAHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCC2=NN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B1387878.png)


![1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-amine](/img/structure/B1387882.png)
![2-[2-[3-[(1,3-Dihydro-1,3,3-trimethyl-2h-indol-2-ylidene)ethylidene]-2-phenyl-1-cyclohexen-1-yl]ethenyl]-1,3,3-trimethyl-3h-indolium perchlorate](/img/structure/B1387884.png)
![((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)glycine](/img/structure/B1387885.png)
![1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine]](/img/structure/B1387887.png)


![3-PENTYL-2-((1E,3E)-5-[3-PENTYL-1,3-BENZOXAZOL-2(3H)-YLIDENE]-1,3-PENTADIENYL)-1,3-BENZOXAZOL-3-IUM IODIDE](/img/structure/B1387891.png)

![2-((E)-2-((E)-2-Chloro-3-((E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-benzo[g]indol-2-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-1,3,3-trimethyl-3H-benzo[g]indol-1](/img/structure/B1387894.png)


